molecular formula C14H12N2O2 B14439789 methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate CAS No. 76084-21-4

methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate

Cat. No.: B14439789
CAS No.: 76084-21-4
M. Wt: 240.26 g/mol
InChI Key: FTPSXVJHTBEAQA-UHFFFAOYSA-N
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Description

Methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyanomethyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate typically involves the reaction of an indole derivative with a suitable cyanomethylating agent. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction can be carried out under mild conditions using palladium catalysts and boron reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, influencing cellular pathways. The cyanomethyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate is unique due to the presence of the cyanomethyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

76084-21-4

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate

InChI

InChI=1S/C14H12N2O2/c1-18-13(17)6-5-10-3-2-4-12-14(10)11(7-8-15)9-16-12/h2-6,9,16H,7H2,1H3

InChI Key

FTPSXVJHTBEAQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C2C(=CC=C1)NC=C2CC#N

Origin of Product

United States

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